O-(cyclopropylmethyl)hydroxylamine Hydrochloride
Overview
Description
O-(cyclopropylmethyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is typically found in a solid form and is soluble in dimethyl sulfoxide, methanol, and water .
Mechanism of Action
Target of Action
Methoxyamine, a related compound, is known to interact with apurinic/apyrimidinic (ap) dna damage sites .
Mode of Action
Methoxyamine, a compound structurally similar to O-(Cyclopropylmethyl)hydroxylamine Hydrochloride, has been investigated for its use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy . Methoxyamine’s proposed mechanism of action is through blocking of the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates .
Biochemical Pathways
DNA alkylating agents cause cell death through excessive DNA damage by adduct formation. The human mechanism for DNA repair is very efficient and cancer therapeutics which use this mechanism are often ineffective due to resistance by efficient repair mechanisms such as base excision repair (BER) . Alkylating agents such as temozolomide form methylated DNA adducts such as O6-methylguanine (O6mG), 7-methylguanine (N7mG) and 3-methyladenine (N3mA). O6mG is a cytotoxic and genotoxic adduct which is repaired by O6-methylguanine DNA-methyltransferase (MGMT). O6mG’s cytotoxicity is due to the mismatch repair mechanism (MMR), but cell induced defects in this repair pathway can lead to drug resistance . The N7mG (dominant lesions caused by methylating agents) and N3mA adducts are both repaired by the BER mechanism .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . The compound has a log Kp (skin permeation) of -6.43 cm/s .
Result of Action
Methoxyamine disrupts the BER pathway, increasing the amount of cytotoxic adducts, which results in cell death . This suggests that this compound may have a similar effect.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(cyclopropylmethyl)hydroxylamine Hydrochloride involves the reaction of cyclopropylmethylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is typically carried out in an inert atmosphere at temperatures ranging from 2-8°C to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to maintain product purity and yield. The compound is then purified and packaged under strict quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
O-(cyclopropylmethyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-(cyclopropylmethyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethoxyamine Hydrochloride
- Cyclopropylmethoxylamine Hydrochloride
Uniqueness
O-(cyclopropylmethyl)hydroxylamine Hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
O-(cyclopropylmethyl)hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMFZNBOQJOULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468503 | |
Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-04-2 | |
Record name | O-(Cyclopropylmethyl)hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Cyclopropylmethyl-hydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of O-(cyclopropylmethyl)hydroxylamine hydrochloride in the synthesis of PD198306?
A1: this compound acts as an essential building block in the synthesis of PD198306. It reacts with an activated carboxylic acid derivative (intermediate 6 in the paper) to form a key intermediate (intermediate 11 in the paper) through a condensation reaction. This intermediate is then coupled with another key intermediate, 3,4,5-trifluoro-2-[(2-methyl-4-iodobenzene)amino]-benzoic acid (intermediate 7), to yield the final product, PD198306 [].
Q2: Are there any advantages to using this particular synthesis route involving this compound?
A2: Yes, the research highlights several advantages of this synthetic route. The use of this compound and the optimized reaction conditions allow for:
- Increased reaction temperature: The condensation reaction can be performed at room temperature compared to -20°C in previous methods [].
- Reduced reaction time: The reaction time is significantly shortened to 1.5 hours compared to 23 hours in previous methods [].
- Simplified process and higher yield: The overall process is simplified, and the yield of the condensation reaction is significantly improved to 85% [].
- Lower cost: These improvements contribute to a more cost-effective synthesis of PD198306 [].
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